An In-depth Technical Guide to Texas Red-X 4-Succinimidyl Ester
An In-depth Technical Guide to Texas Red-X 4-Succinimidyl Ester
For researchers, scientists, and drug development professionals, Texas Red-X 4-succinimidyl ester stands as a crucial tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its properties, applications, and the detailed protocols necessary for its effective use in a laboratory setting.
Core Concepts and Chemical Properties
Texas Red-X 4-succinimidyl ester is a bright, red-fluorescent dye belonging to the rhodamine family.[1] Its chemical structure is characterized by a sulforhodamine 101 core, modified with a succinimidyl ester (SE) reactive group.[2][3] This SE group readily reacts with primary amines, such as the lysine (B10760008) residues found in proteins and antibodies, to form a stable amide bond.[4][5][6] This covalent linkage ensures a permanent fluorescent tag on the target molecule.
A key feature of Texas Red-X is the presence of a seven-atom aminohexanoyl spacer, designated by the "X," which separates the fluorophore from the succinimidyl ester.[7][8][9][10][11] This spacer arm is critical as it minimizes steric hindrance and reduces the potential for quenching interactions between the dye and the biomolecule, often resulting in brighter fluorescent conjugates.[2] Compared to its predecessor, Texas Red sulfonyl chloride, the succinimidyl ester derivative offers superior stability in aqueous solutions, being less prone to hydrolysis and allowing for more efficient and reproducible conjugation reactions at a wider pH range (typically 7.5-8.5).[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Texas Red-X 4-succinimidyl ester, providing essential data for experimental planning and analysis.
Table 1: Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~595 nm | [4][7][8][9] |
| Emission Maximum (λem) | ~615 nm | [4][7][8][9] |
| Molar Extinction Coefficient | ~98,000 - 116,000 cm⁻¹M⁻¹ | [12][13] |
| Quantum Yield | ~0.35 - 0.93 | [12][13] |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | ~816.94 g/mol | [7][10] |
| Appearance | Purple solid | [7] |
| Solubility | DMSO, DMF | [7][10] |
| Storage Conditions | -20°C, protected from light and moisture | [1][7] |
Experimental Protocols
Protein and Antibody Labeling with Texas Red-X 4-Succinimidyl Ester
This protocol provides a general guideline for the conjugation of Texas Red-X 4-succinimidyl ester to proteins and antibodies. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein or antibody solution (in amine-free buffer, e.g., PBS, HEPES, MOPS)
-
Texas Red-X 4-succinimidyl ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin, or free amino acids), as these will compete for reaction with the dye.[5] If necessary, dialyze the protein against an appropriate amine-free buffer like PBS.
-
The optimal protein concentration for labeling is typically between 2-5 mg/mL to achieve high labeling efficiency.[5]
-
-
Dye Preparation:
-
Allow the vial of Texas Red-X 4-succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][6] This solution should be prepared fresh for each labeling reaction as the succinimidyl ester is susceptible to hydrolysis.[5]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.[4][6] The succinimidyl ester reaction is most efficient at a slightly alkaline pH.
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein will vary depending on the protein and desired degree of labeling, but a starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][6]
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and byproducts. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5] The first colored band to elute will be the labeled protein.
-
Alternatively, dialysis against PBS can be used to remove the free dye.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~595 nm).
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4] Adding a stabilizing agent like BSA may be beneficial for dilute solutions.[4]
-
Visualizations
Chemical Labeling Reaction
Caption: Covalent labeling of a protein with Texas Red-X 4-succinimidyl ester.
Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins with Texas Red-X 4-succinimidyl ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 9. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 10. Texas Red-X, succinimidyl ester | CAS 199745-67-0 | AAT Bioquest | Biomol.com [biomol.com]
- 11. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Texas Red-X succinimidyl ester | 178623-11-5 [chemicalbook.com]
- 13. cidsamexico.com [cidsamexico.com]
